2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H19FN6O2S2 and its molecular weight is 434.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
A range of 1,3,4-thiadiazole amide compounds containing piperazine, similar in structure to the compound , have been synthesized and characterized, showing inhibitory effects on Xanthomonas campestris pv. oryzae, indicating potential applications in plant disease control (Z. Xia, 2015).
Antimicrobial and Surfactant Properties
Novel thiadiazolyl piperazine and related derivatives have been developed, demonstrating in-vitro antimicrobial activities against a range of bacterial and fungal strains. These compounds also function as nonionic surfactants, adding to their utility in various applications (Abdelmotaal Abdelmajeid et al., 2017).
Antitumor and Antileishmanial Activities
Compounds structurally related to the subject compound have shown promise in antitumor activities, particularly against human esophageal cancer cells (Jingchao Xin et al., 2018). Additionally, derivatives have exhibited strong in vitro leishmanicidal activity, outperforming reference drugs in some cases (A. Foroumadi et al., 2005).
Molecular Docking and Antimicrobial Potential
Several derivatives have undergone molecular docking studies, revealing significant antimicrobial and anticancer activities. Their structures suggest potential as templates for rational drug designing in the field of cancer treatment (S. Mehta et al., 2019).
properties
IUPAC Name |
2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2S2/c1-12-10-15(23-27-12)20-16(26)11-28-18-22-21-17(29-18)25-8-6-24(7-9-25)14-4-2-13(19)3-5-14/h2-5,10H,6-9,11H2,1H3,(H,20,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSHRJZUOZRUFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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